Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate
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Overview
Description
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is a chemical compound with significant interest in various scientific fields. It is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents. The compound’s structure features an amino group, a pyridine ring, and an ester functional group, making it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction typically involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection .
Industrial Production Methods
While specific industrial production methods for ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, such as thrombin inhibitors.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like thrombin, thereby affecting blood coagulation pathways . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be compared with similar compounds such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Another intermediate used in pharmaceutical synthesis.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Known for its anti-cancer activity.
Uniqueness
The uniqueness of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate lies in its versatile functional groups, which allow it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-5,8,10H,2,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQSAORHRLTCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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